15(S)-Hpete(1-)
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Overview
Description
15(S)-HPETE(1-) is conjugate base of 15(S)-HPETE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 15(S)-HPETE. It is an enantiomer of a 15(R)-HPETE(1-).
Scientific Research Applications
Vascular Effects
15-Hydroperoxy-eicosatetraenoic acid (15-HPETE) has been studied for its effects on vascular systems. In a study involving cats, the topical application of 15-HPETE induced arteriolar dilation and reduced responsiveness to vasoconstrictive effects. The study highlighted the role of superoxide anion radical and hydrogen peroxide in mediating these effects, implying a potential role of 15-HPETE in vascular health and pathology (Christman et al., 1984).
Biochemical Formation
15-HPETE has been identified as a precursor in the formation of novel compounds with potent biological activities. For instance, its addition to human leukocytes led to the formation of trihydroxytetraenes, indicating its involvement in complex biochemical pathways (Serhan et al., 1984).
Role in Ferroptosis
Research indicates that 15-HPETE plays a role in the process of ferroptosis, a type of cell death. The enzyme iPLA2β, by hydrolyzing 15-HpETE-PE, averts ferroptosis, suggesting a crucial balance between the formation and elimination of 15-HPETE in cellular health and disease (Sun et al., 2020).
Immunological Effects
15-HPETE is involved in the regulation of the immune system. It has been found to induce suppressor cells from human peripheral blood T cells, thus playing a role in immune responses and potentially in autoimmune disorders (Gualde et al., 1985).
Analytical Chemistry
The selective quantification of 15-HPETE and its derivatives has been a topic of interest in analytical chemistry. Improved detection methods for these compounds are crucial for studying their biological roles and potential therapeutic applications (Terao et al., 1988).
Platelet Activity
Studies on 15-HPETE have shown its impact on platelet activation and aggregation, which are critical in thrombosis and hemostasis. Its modulation of arachidonic acid metabolism in platelets indicates its potential therapeutic role in cardiovascular diseases (Coene et al., 1986).
Properties
Molecular Formula |
C20H31O4- |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
InChI Key |
BFWYTORDSFIVKP-VAEKSGALSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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